molecular formula C11H9NO5 B13696152 8-Methoxy-3-methyl-6-nitro-2H-1-benzopyran-2-one CAS No. 38177-44-5

8-Methoxy-3-methyl-6-nitro-2H-1-benzopyran-2-one

Cat. No.: B13696152
CAS No.: 38177-44-5
M. Wt: 235.19 g/mol
InChI Key: UYJKQKPTWNJOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-3-methyl-6-nitro-2H-chromen-2-one is a synthetic coumarin derivative. Coumarins are a class of organic compounds with significant biological and pharmacological properties. This compound is characterized by its chromen-2-one core structure, substituted with methoxy, methyl, and nitro groups. The presence of these substituents imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-methyl-6-nitro-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. The reaction conditions often include the use of concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids such as aluminum chloride or zinc chloride .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann reaction, utilizing continuous flow reactors to enhance yield and reduce reaction time. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-3-methyl-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chromen-2-one core can be hydrogenated to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amino derivatives, dihydro derivatives, and various substituted coumarins .

Scientific Research Applications

8-Methoxy-3-methyl-6-nitro-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex coumarin derivatives.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of fluorescent dyes and optical brighteners

Mechanism of Action

The biological effects of 8-Methoxy-3-methyl-6-nitro-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes such as carbonic anhydrase and DNA gyrase.

    Pathways Involved: It affects signaling pathways like PI3K/Akt/mTOR, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    7-Hydroxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.

    6-Nitrocoumarin: Shares the nitro group but lacks the methoxy and methyl substituents.

    4-Methylumbelliferone: Similar structure but with different substituents.

Uniqueness: 8-Methoxy-3-methyl-6-nitro-2H-chromen-2-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility, while the nitro group contributes to its antimicrobial properties .

Properties

CAS No.

38177-44-5

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

8-methoxy-3-methyl-6-nitrochromen-2-one

InChI

InChI=1S/C11H9NO5/c1-6-3-7-4-8(12(14)15)5-9(16-2)10(7)17-11(6)13/h3-5H,1-2H3

InChI Key

UYJKQKPTWNJOTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2OC1=O)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.